molecular formula C11H14BrClN3O5P B1662286 CGP 78608 hydrochloride CAS No. 1135278-54-4

CGP 78608 hydrochloride

Cat. No. B1662286
M. Wt: 414.58 g/mol
InChI Key: MZQQZBPMRPDKTB-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 78608 hydrochloride is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor, with an IC50 of 6 nM . It acts as a potentiator of GluN1/GluN3A-mediated glycine currents, with an estimated EC50 in the low nM range (26.3 nM) .


Molecular Structure Analysis

CGP 78608 is a phosphonic acid in which the hydrogen attached to phosphorous is substituted by a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group .


Physical And Chemical Properties Analysis

CGP 78608 is a phosphonic acid derivative . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

CGP 78608 as a Modulator in Pain Perception

CGP 78608 hydrochloride has been studied for its effects on pain modulation. In a study by (Muth‐Selbach et al., 2009), the antinociceptive effects of lidocaine were investigated, revealing that CGP 78608, acting as an antagonist at the glycineB-site of the NMDA-receptor, plays a significant role in pain perception modulation.

CGP 78608 in Neurological Research

CGP 78608 has also been utilized in neurological research, particularly in studying NMDA receptors. (Grand et al., 2018) demonstrated the transformative effect of CGP-78608 on GluN1/GluN3A receptors, enhancing their responses and providing insights into excitatory glycine receptors in brain function and development.

CGP 78608 in Ammonia Neurotoxicity Research

In the context of ammonia neurotoxicity, (Hilgier et al., 2004) explored the role of CGP 78608 as a glycine site-specific NMDA receptor antagonist. Their findings indicate that targeting the glycine site of NMDA receptors with CGP 78608 can significantly reduce ammonia-dependent cGMP synthesis, suggesting potential therapeutic applications in conditions associated with ammonia overexposure.

Safety And Hazards

Safety measures for handling CGP 78608 hydrochloride include ensuring adequate ventilation and having accessible safety shower and eye wash stations. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

While specific future directions for CGP 78608 hydrochloride were not found in the search results, its potent and selective antagonistic action at the glycine-binding site of the NMDA receptor suggests potential applications in neurological research and therapeutic development .

properties

IUPAC Name

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQQZBPMRPDKTB-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042566
Record name CGP 78608 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CGP 78608 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Bossi, D Dhanasobhon, GCR Ellis-Davies, J Frontera… - Neuron, 2022 - cell.com
GluN3A is an atypical glycine-binding subunit of NMDA receptors (NMDARs) whose actions in the brain are mostly unknown. Here, we show that the expression of GluN3A subunits …
Number of citations: 18 www.cell.com
MJ SIMARD - ic.gc.ca
L'invention concerne des procédés et des compositions qui sont utilisés pour le traitement et/ou la prévention de l'hémorragie intraventriculaire ou de la nécrose hémorragique …
Number of citations: 2 www.ic.gc.ca
I vitro Activity, I vivo Activity
Number of citations: 0

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